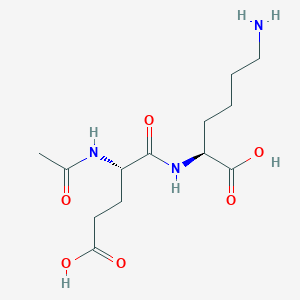
Lysine N-acetylglutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysine N-acetylglutamate is a bioactive chemical.
Applications De Recherche Scientifique
Lysine Acetylation in Cellular Functions
Lysine acetylation is a critical posttranslational modification influencing various cellular processes. Choudhary et al. (2009) conducted a proteomic-scale analysis, revealing that lysine acetylation targets large macromolecular complexes involved in diverse cellular processes like chromatin remodeling, cell cycle, and nuclear transport. This study highlights the significance of lysine acetylation in cellular regulation and its potential in cancer treatments (Choudhary et al., 2009).
Epigenetic Regulation and Drug Discovery
Filippakopoulos & Knapp (2014) discussed the role of lysine acetylation in chromatin structure regulation. Aberrant acetylation levels can lead to diseases, and targeting bromodomains that recognize acetyl-lysine modifications could be crucial for drug discovery, especially in oncology and inflammation treatment (Filippakopoulos & Knapp, 2014).
Lysine Catabolism in Plant Growth
Lysine catabolism plays a pivotal role in regulating lysine levels in plants, as detailed by Stepansky et al. (2006). This super-regulated pathway, involving enzymes like LKR/SDH, is crucial for plant growth and interaction with the environment (Stepansky et al., 2006).
Metabolic and Cellular Signalling Roles
Choudhary et al. (2014) explored the broad spectrum of lysine acetylation in metabolism and cellular signalling. Their study emphasizes the intricate link between lysine acylation and cellular metabolism, revealing new functions for lysine acylations and their regulatory mechanisms (Choudhary et al., 2014).
Lysine Deacetylases Inhibitors
Schölz et al. (2015) investigated the specificities of lysine deacetylases inhibitors (KDACIs) in human cells. This study provides insights into the selective effects of KDACIs on acetylation and their potential therapeutic implications in cancer and other diseases (Schölz et al., 2015).
Urea Synthesis Regulation
Tujioka et al. (2002) studied the role of N-acetylglutamate concentration and ornithine transport in regulating urea synthesis in rats. Their findings indicate a close correlation between N-acetylglutamate and ornithine transport with urea excretion, suggesting its significance in protein metabolism (Tujioka et al., 2002).
Therapeutic Strategies in Human Diseases
Yang & Seto (2007) reviewed the significance of lysine acetylation in human diseases. They discussed the potential of novel therapeutic strategies targeting lysine acetylation to combat cancer and other diseases (Yang & Seto, 2007).
Propriétés
Numéro CAS |
32608-94-9 |
|---|---|
Formule moléculaire |
C13H23N3O6 |
Poids moléculaire |
317.342 |
Nom IUPAC |
Lysine, N2-(N-acetyl-L-alpha-glutamyl)-, L- |
InChI |
InChI=1S/C13H23N3O6/c1-8(17)15-9(5-6-11(18)19)12(20)16-10(13(21)22)4-2-3-7-14/h9-10H,2-7,14H2,1H3,(H,15,17)(H,16,20)(H,18,19)(H,21,22)/t9-,10-/m0/s1 |
Clé InChI |
LJAYCQIJHAMKDX-UWVGGRQHSA-N |
SMILES |
NCCCC[C@@H](C(O)=O)NC([C@H](CCC(O)=O)NC(C)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lysine N-acetylglutamate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



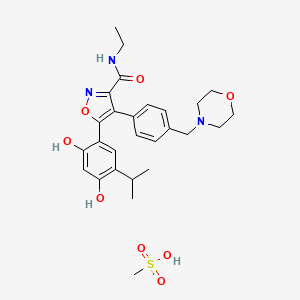
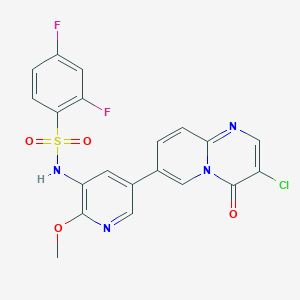
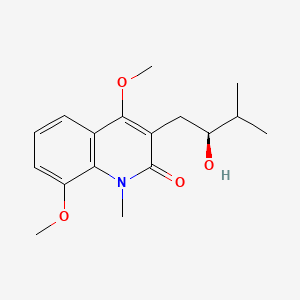
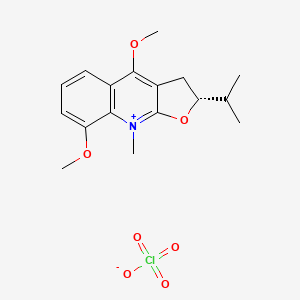
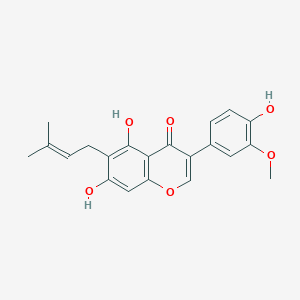
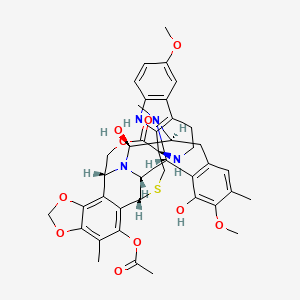
![4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one](/img/structure/B608702.png)
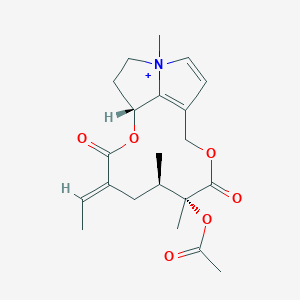
![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B608704.png)
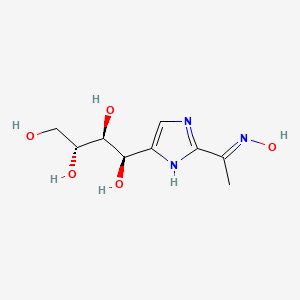

![[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate](/img/structure/B608707.png)

![3-Amino-5-Chloro-N-Cyclopropyl-4-Methyl-6-[2-(4-Methylpiperazin-1-Yl)-2-Oxoethoxy]thieno[2,3-B]pyridine-2-Carboxamide](/img/structure/B608710.png)